8-(Diphenylphosphino)quinoline

Vue d'ensemble

Description

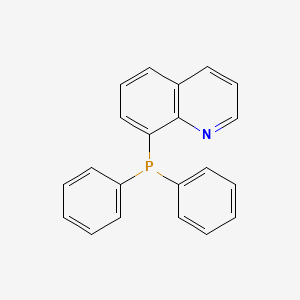

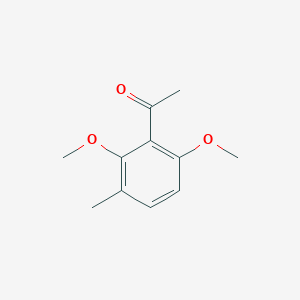

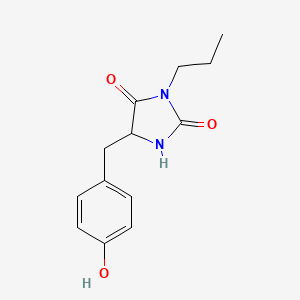

8-(Diphenylphosphino)quinoline is an organophosphorus compound that features a quinoline ring substituted with a diphenylphosphino group at the 8-position. This compound is known for its ability to act as a bidentate ligand, coordinating with transition metals through its nitrogen and phosphorus atoms. It is widely used in coordination chemistry and catalysis due to its unique electronic properties.

Mécanisme D'action

Target of Action

It’s known that this compound can form complexes with transition metals , suggesting that its targets could be metal-containing proteins or enzymes in biological systems.

Mode of Action

It’s known to form complexes with transition metals , which could alter the function of metal-containing proteins or enzymes. The compound’s phenyl rings are almost orthogonal to one another and are twisted from the mean plane of the quinoline , which may influence its interaction with targets.

Biochemical Pathways

Given its ability to form complexes with transition metals , it may impact pathways involving metal-dependent enzymes.

Result of Action

Its ability to form complexes with transition metals suggests it could potentially alter the function of metal-containing proteins or enzymes, leading to downstream effects at the molecular and cellular levels.

Action Environment

It’s known that the oxidation of 8-(diphenylphosphino)quinoline to its oxide can occur in both the free ligand and the ligand in its complex , suggesting that oxidative conditions could influence its action.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 8-(Diphenylphosphino)quinoline can be synthesized through various methods. One common approach involves the reaction of 8-bromoquinoline with diphenylphosphine in the presence of a base such as potassium tert-butoxide. The reaction typically proceeds under inert atmosphere conditions to prevent oxidation of the phosphine group.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar laboratory procedures but on a larger scale. Industrial synthesis would involve optimization of reaction conditions to maximize yield and purity, as well as implementation of safety measures to handle reactive intermediates and by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 8-(Diphenylphosphino)quinoline undergoes various chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxide.

Coordination: It forms coordination complexes with transition metals such as nickel, palladium, and ruthenium.

Substitution: The quinoline ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like hydrogen peroxide or molecular oxygen.

Coordination: Metal salts such as nickel chloride or palladium acetate.

Substitution: Electrophiles such as halogens or nitro groups.

Major Products Formed:

Oxidation: 8-(Diphenylphosphinyl)quinoline.

Coordination: Complexes like dichlorobis(8-(diphenylphosphinyl)quinoline)nickel(II).

Substitution: Substituted quinoline derivatives.

Applications De Recherche Scientifique

8-(Diphenylphosphino)quinoline has a wide range of applications in scientific research:

Chemistry: Used as a ligand in the synthesis of coordination complexes and catalysts for various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.

Medicine: Explored for its role in drug development, particularly in designing metal-based drugs.

Industry: Utilized in materials science for the development of advanced materials with specific electronic and optical properties.

Comparaison Avec Des Composés Similaires

8-(Diphenylphosphinyl)quinoline: An oxidized form of 8-(Diphenylphosphino)quinoline.

8-(Diphenylphosphino)isoquinoline: A structural isomer with the phosphine group on an isoquinoline ring.

8-(Diphenylphosphino)quinoxaline: A related compound with a quinoxaline ring.

Uniqueness: this compound is unique due to its specific electronic properties and ability to form stable coordination complexes with a variety of transition metals. Its bidentate nature and the presence of both nitrogen and phosphorus donor atoms make it particularly effective in catalysis and coordination chemistry.

Propriétés

IUPAC Name |

diphenyl(quinolin-8-yl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16NP/c1-3-11-18(12-4-1)23(19-13-5-2-6-14-19)20-15-7-9-17-10-8-16-22-21(17)20/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJUJPUDSJXTMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16NP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid](/img/structure/B2888743.png)

![N'-(2,4-DIFLUOROPHENYL)-N-[2-(1H-INDOL-3-YL)ETHYL]ETHANEDIAMIDE](/img/structure/B2888746.png)

![2-(4-chlorophenoxy)-2-methyl-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2888749.png)

![3-[(4-chlorophenyl)sulfanyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2888750.png)

![1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2888761.png)

![methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate](/img/structure/B2888765.png)